Cas no 1173026-84-0 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide)

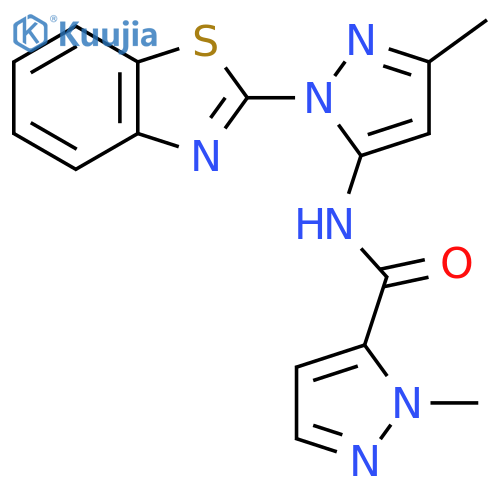

1173026-84-0 structure

商品名:N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide

- N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide

- AKOS024508873

- F5460-0074

- N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

- 1173026-84-0

- N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylpyrazole-3-carboxamide

-

- インチ: 1S/C16H14N6OS/c1-10-9-14(19-15(23)12-7-8-17-21(12)2)22(20-10)16-18-11-5-3-4-6-13(11)24-16/h3-9H,1-2H3,(H,19,23)

- InChIKey: DWWXCDWHQANLOI-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2N=C1N1C(=CC(C)=N1)NC(C1=CC=NN1C)=O

計算された属性

- せいみつぶんしりょう: 338.09498026g/mol

- どういたいしつりょう: 338.09498026g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 480

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 106Ų

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5460-0074-10mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0074-40mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0074-3mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0074-20mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0074-20μmol |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0074-25mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0074-4mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0074-30mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0074-2mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0074-15mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |

1173026-84-0 | 15mg |

$89.0 | 2023-09-10 |

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1173026-84-0 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量